molecular formula C17H21N5O3 B2392585 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea CAS No. 1172501-91-5

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea

Cat. No.: B2392585
CAS No.: 1172501-91-5
M. Wt: 343.387
InChI Key: PVYHVEJXMRKCFA-UHFFFAOYSA-N
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Description

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinopyrimidine moiety linked to a phenylurea group through an ethoxy bridge. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: The compound can be used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in industrial processes and product formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 6-Morpholinopyrimidine: This step involves the reaction of morpholine with a suitable pyrimidine derivative under controlled conditions to form 6-morpholinopyrimidine.

    Ethoxy Bridge Formation: The 6-morpholinopyrimidine is then reacted with an ethylating agent, such as ethyl bromide, to introduce the ethoxy group.

    Urea Formation: Finally, the ethoxy-substituted morpholinopyrimidine is reacted with phenyl isocyanate to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Comparison with Similar Compounds

1-(2-((6-Morpholinopyrimidin-4-yl)oxy)ethyl)-3-phenylurea can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-17(21-14-4-2-1-3-5-14)18-6-9-25-16-12-15(19-13-20-16)22-7-10-24-11-8-22/h1-5,12-13H,6-11H2,(H2,18,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYHVEJXMRKCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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